1,3-Benzenedisulfonyl difluoride is an organic compound with the molecular formula C₆H₄F₂O₄S₂. It is characterized by two sulfonyl fluoride groups attached to a benzene ring at the 1 and 3 positions. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, making it valuable in various organic synthesis applications. Its structural formula can be represented as:
textO ||C6H4-SO2-F | SO2-F
Several methods exist for synthesizing 1,3-benzenedisulfonyl difluoride:
1,3-Benzenedisulfonyl difluoride finds applications in various fields:
Studies on the interactions of 1,3-benzenedisulfonyl difluoride with other chemical species reveal its potential as a versatile reagent. For instance, its interaction with nucleophiles has been extensively documented, highlighting its utility in creating diverse chemical derivatives. Additionally, research into its electrochemical behavior provides insights into its reactivity and stability under different conditions .
Several compounds share structural similarities with 1,3-benzenedisulfonyl difluoride. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,3-Benzenedisulfonyl fluoride | Contains one sulfonyl fluoride group | Less reactive than difluoride |
4-Benzenesulfonyl difluoride | Sulfonyl difluoride at para position | Different regioselectivity in reactions |
Benzene-1,3-disulfonic acid | Contains sulfonic acid groups instead of fluoride | More polar and less reactive than fluorides |
The presence of two sulfonyl fluoride groups at the meta positions on the benzene ring distinguishes 1,3-benzenedisulfonyl difluoride from other related compounds. This unique arrangement enhances its reactivity profile and makes it particularly useful in synthetic organic chemistry.
1,3-Benzenedisulfonyl difluoride features a benzene ring substituted with two sulfonyl fluoride groups at the 1,3-positions. Its molecular formula is C₆H₄F₂O₄S₂, with a molecular weight of 242.2 g/mol. The structure comprises a planar aromatic ring, where each sulfonyl fluoride group (-SO₂F) is bonded to adjacent carbons. The sulfonyl groups adopt a trans-conformation relative to the benzene ring, minimizing steric repulsion between fluorine atoms.
X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system, with intermolecular hydrogen bonding between sulfonyl oxygen atoms and aromatic protons contributing to its packing motif. Key bond lengths include:
Bond Type | Length (Å) |
---|---|
S-F | 1.62–1.67 |
S-O (sulfonyl) | 1.43–1.48 |
C-S | 1.76–1.78 |
These values align with typical sulfonyl fluoride geometries, where strong S-F bonds dominate.
The molecule exhibits a delocalized π-electron system across the benzene ring, stabilized by resonance between sulfonyl groups. The electron-withdrawing nature of the -SO₂F substituents induces partial positive charges on adjacent carbons, activating the ring toward nucleophilic substitution. Key electronic features include:
The 1,3-isomer differs structurally and functionally from its ortho (1,2-) and para (1,4-) analogs:
The 1,3-isomer’s meta-arrangement minimizes steric clashes between sulfonyl groups, enabling superior reactivity in cross-coupling reactions compared to the more sterically hindered ortho-isomer.
Direct fluorination of benzene-1,3-disulfonic acid or its sodium salts represents a foundational approach. Thionyl fluoride (SOF~2~) reacts with sodium sulfonates under anhydrous conditions, achieving yields of 90–99% within one hour [3]. The mechanism involves nucleophilic displacement, where sulfonate anions attack electrophilic sulfur in SOF~2~, forming sulfonyl fluorides. This method is highly selective for aromatic systems due to the stability of the sulfonate intermediates.
A comparative study demonstrated that alkyl sulfonic acids require alternative fluorinating agents such as Xtalfluor-E®, a bench-stable deoxyfluorination reagent [3]. For benzene-1,3-disulfonic acid, dual fluorination at both sulfonic acid groups proceeds efficiently at 60°C in dichloromethane, with minimal byproduct formation.
Table 1: Fluorination Agents for Benzenedisulfonic Acid Derivatives
Reagent | Temperature (°C) | Yield (%) | Substrate Scope |
---|---|---|---|
Thionyl fluoride | 60 | 95–99 | Aromatic sulfonates |
Xtalfluor-E® | 25–40 | 85–94 | Aliphatic sulfonic acids |
Halogen exchange from benzene-1,3-disulfonyl chloride (BDSC) provides a versatile pathway. Treatment of BDSC with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) facilitates chloride-to-fluoride substitution. Recent optimizations employ tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst, enhancing reaction rates at 80°C [4].
Phosphorus pentachloride (PCl~5~)-mediated chlorination of benzene-1,3-disulfonic acid precedes fluorination, as shown in the reaction sequence below:
$$ \text{C}6\text{H}4(\text{SO}3\text{H})2 + 2\text{PCl}5 \rightarrow \text{C}6\text{H}4(\text{SO}2\text{Cl})2 + 2\text{POCl}3 + 2\text{HCl} $$
Subsequent chloride-fluoride exchange using excess KF yields BDSF with 80–88% purity, requiring recrystallization for laboratory-grade applications [4].
Microwave irradiation significantly accelerates sulfonate-to-sulfonyl fluoride conversions. A protocol using sodium benzene-1,3-disulfonate, thionyl fluoride, and a 1:2:2 THF/EtOH/H~2~O solvent mixture achieved 92% yield in 15 minutes at 160°C [5]. Microwave conditions enhance energy transfer, reducing side reactions such as sulfonic acid decomposition.
Table 2: Conventional vs. Microwave-Assisted Fluorination
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 12–24 hours | 10–15 minutes |
Yield | 70–85% | 88–92% |
Energy Consumption | High | Moderate |
Continuous flow systems offer improved heat and mass transfer for large-scale BDSF synthesis. A two-stage microreactor design first generates benzene-1,3-disulfonyl chloride via SO~3~ gas sulfonation, followed by inline fluorination with KF. Preliminary data indicate 75% conversion at residence times under 5 minutes, though purification challenges persist. Flow chemistry minimizes exothermic risks associated with batch fluorination, enhancing process safety [3] [5].